molecular formula C17H24N4 B6448415 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640964-66-3

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6448415
CAS RN: 2640964-66-3
M. Wt: 284.4 g/mol
InChI Key: SEFJFSHCDGIFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (2C4OACP) is a cyclopropyl-containing heterocyclic compound belonging to the azetidin-1-yl pyrimidine family. It has recently been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has been studied as a potential inhibitor of the enzyme acetylcholinesterase. In biochemistry, 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has been studied as a potential inhibitor of the enzyme cyclooxygenase-2. In pharmacology, 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has been studied as a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its anti-inflammatory effects, and its potential to improve cognitive function. The limitations of using 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine in laboratory experiments include its potential toxicity, its limited solubility in water, and its instability in the presence of oxygen.

Future Directions

Potential future directions for 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine include further studies of its inhibitory effects on the enzyme acetylcholinesterase, its anti-inflammatory effects, and its potential to improve cognitive function. Additionally, further studies could be conducted to investigate its potential uses as an anti-cancer agent, as an inhibitor of other enzymes, or as a potential drug for the treatment of neurological disorders. Additionally, further studies could be conducted to investigate the potential toxicity of 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine and to develop methods to improve its solubility and stability.

Synthesis Methods

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can be synthesized using a three-step process. The first step involves the reaction of a cyclopropyl azetidine with an aldehyde to form a cyclopropyl-substituted azetidine. The second step involves the reaction of the cyclopropyl-substituted azetidine with an azide to form the desired 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine. The third step involves the reaction of 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine with an aldehyde to form a cyclopropyl-substituted pyrimidine.

properties

IUPAC Name

2-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-13-8-20(9-14(13)3-1)15-10-21(11-15)16-6-7-18-17(19-16)12-4-5-12/h6-7,12-15H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFJFSHCDGIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

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